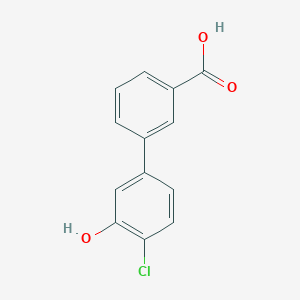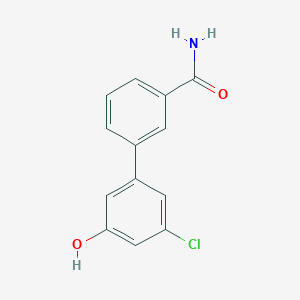
5-(3-Carboxyphenyl)-2-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carboxyphenyl)-2-chlorophenol, 95% (5-CPCP) is a synthetic compound that is widely used in scientific research, particularly in the field of biochemistry. It is a phenolic compound that is composed of two aromatic rings and a carboxylic acid group. 5-CPCP is used in a variety of laboratory experiments and has a wide range of applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-(3-Carboxyphenyl)-2-chlorophenol, 95% is not yet fully understood. However, it is believed that the compound interacts with a variety of biological systems, such as enzymes and receptors. It is believed that the compound binds to these systems and modulates their activity. Additionally, 5-(3-Carboxyphenyl)-2-chlorophenol, 95% is believed to interact with other compounds, such as drugs, and modulate their activity as well.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxyphenyl)-2-chlorophenol, 95% are not yet fully understood. However, studies have shown that the compound has antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to have a protective effect against oxidative stress and to possess anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Carboxyphenyl)-2-chlorophenol, 95% in laboratory experiments is its availability and low cost. Additionally, the compound is relatively stable and can be stored at room temperature. The main limitation of 5-(3-Carboxyphenyl)-2-chlorophenol, 95% is its relatively low solubility in water, which can make it difficult to use in experiments that require aqueous solutions.
Direcciones Futuras
The future directions for 5-(3-Carboxyphenyl)-2-chlorophenol, 95% research include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development and drug delivery. Additionally, further research is needed to understand the exact mechanism of action of the compound and its interactions with other compounds. Finally, research is needed to explore the potential of 5-(3-Carboxyphenyl)-2-chlorophenol, 95% as a therapeutic agent for the treatment of various diseases and disorders.
Métodos De Síntesis
5-(3-Carboxyphenyl)-2-chlorophenol, 95% is synthesized through a reaction between 3-chlorobenzoic acid and phenol. This reaction is catalyzed by sulfuric acid and is conducted at temperatures of 110-120°C. The reaction is carried out in a reactor and the product is isolated by filtration. The yield of the reaction is typically around 95%.
Aplicaciones Científicas De Investigación
5-(3-Carboxyphenyl)-2-chlorophenol, 95% is widely used in scientific research due to its ability to interact with a variety of biological systems. It is used to study the effects of phenolic compounds on biological systems, as well as the effects of other compounds on 5-(3-Carboxyphenyl)-2-chlorophenol, 95%. It is also used in studies of the metabolism of phenolic compounds, as well as in studies of drug metabolism. Additionally, 5-(3-Carboxyphenyl)-2-chlorophenol, 95% is used as a model compound for the study of structure-activity relationships of phenolic compounds.
Propiedades
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-5-4-9(7-12(11)15)8-2-1-3-10(6-8)13(16)17/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEKRGXRVFAVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685958 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxyphenyl)-2-chlorophenol | |
CAS RN |
1261902-42-4 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














